molecular formula C9H6N2 B3087508 4-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1174297-28-9

4-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3087508
CAS RN: 1174297-28-9
M. Wt: 142.16 g/mol
InChI Key: DHJZKZCLQAPHJR-UHFFFAOYSA-N
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Description

“4-ethynyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C9H6N2 . It is a type of heterocyclic compound .

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocycle-Based Molecules : A study focused on synthesizing and characterizing a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This research highlights the use of experimental and computational methods to analyze the molecular structure, stability, and reactive properties, with potential applications in drug development and non-linear optics (Murthy et al., 2017).

  • Efficient Synthesis of Pyrrolopyridine Derivatives : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines is presented, showcasing a method that could be useful in the synthesis of structurally complex molecules (Vilches-Herrera et al., 2013).

Material Science Applications

  • Semiconducting Materials : A study reported novel nitrogen-embedded small molecules synthesized from related compounds, highlighting their optical, electrochemical, self-assembly, and carrier transport properties. These findings could be relevant for the development of new materials for electronic applications (Zhou et al., 2019).

  • Supramolecular Chemistry : A reaction involving 4-ethynyl-pyridine, a related compound, was used to create a trigonal bipyramidal supramolecular cage with Rh(III) and Pt(II) metal centers. This research contributes to the field of supramolecular chemistry and the design of complex molecular architectures (Garrison et al., 2006).

Analytical and Structural Studies

  • Charge Density Analysis : An experimental charge density distribution study of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a structurally related compound, was conducted. This kind of research is crucial for understanding the electronic structure and bonding characteristics of pyrrolopyridine derivatives (Hazra et al., 2012).

Future Directions

The future directions for the research and development of “4-ethynyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their biomedical applications, particularly their activities against FGFR1, 2, and 3 .

properties

IUPAC Name

4-ethynyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-3-5-10-9-8(7)4-6-11-9/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJZKZCLQAPHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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